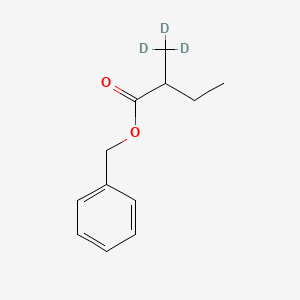
Benzyl 2-Methylbutyrate-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzyl 2-Methylbutyrate-d3 can be synthesized through the esterification of 2-Methylbutanoic acid with benzyl alcohol in the presence of a deuterium source. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification reactions but on a larger scale. The process may include additional steps such as purification through distillation or crystallization to obtain a high-purity product suitable for research and commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 2-Methylbutyrate-d3 undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Methylbutanoic acid and benzyl alcohol.
Reduction: Benzyl alcohol and 2-Methylbutanol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzyl 2-Methylbutyrate-d3 is primarily used in scientific research as a tracer in metabolic studies due to its deuterium labeling. It is also utilized in:
Chemistry: As a reference compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: To trace metabolic pathways and understand the biotransformation of compounds in living organisms.
Medicine: In pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: As a standard in quality control processes for flavoring agents and other related compounds.
Mecanismo De Acción
The mechanism of action of Benzyl 2-Methylbutyrate-d3 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms in the compound allow researchers to track its movement and transformation within biological systems using techniques such as mass spectrometry and NMR spectroscopy. This helps in identifying molecular targets and pathways involved in the metabolism of related compounds.
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl 2-Methylbutyrate
- Benzyl 2-Methylbutanoate
- 2-Methylbutanoic Acid Phenylmethyl Ester
Uniqueness
Benzyl 2-Methylbutyrate-d3 is unique due to its deuterium labeling, which makes it an invaluable tool in metabolic studies. The presence of deuterium atoms allows for precise tracking and analysis of metabolic pathways, which is not possible with non-deuterated analogs.
Propiedades
IUPAC Name |
benzyl 2-(trideuteriomethyl)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-10(2)12(13)14-9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKDIBUNVYIPOD-BMSJAHLVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC)C(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
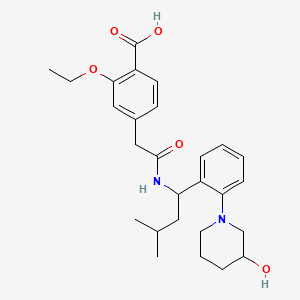


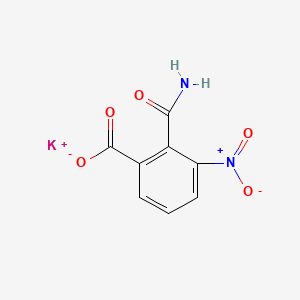
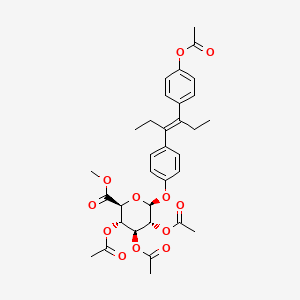
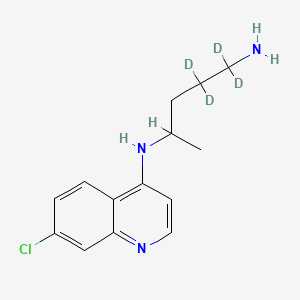
![2-[(2-Methoxyphenoxy)methyl]oxirane-d3](/img/structure/B564476.png)
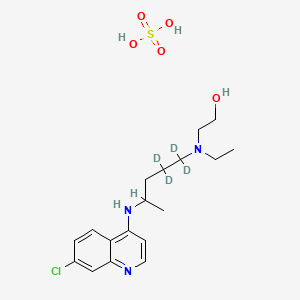
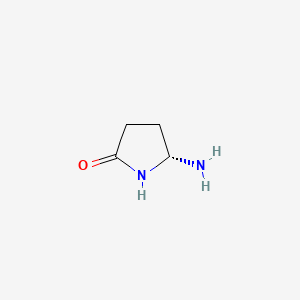
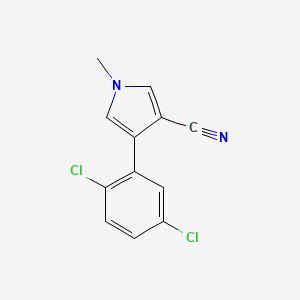
![3',4'-Difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid](/img/structure/B564485.png)
